![molecular formula C13H15ClN2O2 B6460478 4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol CAS No. 2549036-26-0](/img/structure/B6460478.png)

4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

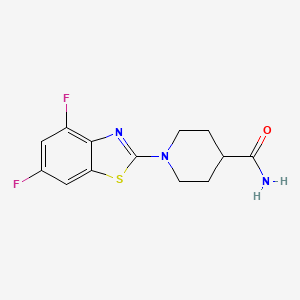

This compound is a benzoxazole derivative . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Chemical Reactions Analysis

While specific chemical reactions involving “4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol” are not detailed in the available literature, benzoxazole derivatives have been shown to have a wide range of biological activities, suggesting they may participate in a variety of chemical reactions .Mécanisme D'action

Target of Action

The primary target of 4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol is the orexin receptor . Orexin receptors are a type of G-protein coupled receptor in the brain that are activated by the neuropeptides orexin A and B . These receptors play a crucial role in regulating sleep-wake cycles, appetite, and mood .

Mode of Action

This compound acts as a dual orexin receptor antagonist . It inhibits the excitatory neuropeptides orexins A and B by binding to both types of orexin receptors . This inhibition decreases the activity of orexin neurons, leading to a reduction in wakefulness and an increase in sleep .

Biochemical Pathways

The action of this compound on the orexin receptors affects the orexinergic system . This system plays a key role in the regulation of sleep-wake cycles. By blocking the orexin receptors, this compound can help to normalize these cycles, particularly in conditions like insomnia .

Pharmacokinetics

It is known that the compound has good potency and improved pharmacokinetics . It is also known to form reactive metabolites in microsomal incubations .

Result of Action

The primary result of the action of this compound is the induction of sleep . By inhibiting the orexin receptors, it reduces wakefulness and promotes sleep . This makes it a potential treatment for conditions like insomnia .

Propriétés

IUPAC Name |

4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c14-8-1-6-12-11(7-8)16-13(18-12)15-9-2-4-10(17)5-3-9/h1,6-7,9-10,17H,2-5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRHSKVWZCYDRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC3=C(O2)C=CC(=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6460411.png)

![4-{[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6460419.png)

![4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460421.png)

![6-methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6460428.png)

![4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6460440.png)

![4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6460463.png)

![4-[4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B6460465.png)